Cefprozil Impurity 46
Descripción
This compound is a cephalosporin antibiotic derivative characterized by a bicyclic β-lactam core. Key features include:
Propiedades
Número CAS |
120709-09-3 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
(6R,7R)-7-amino-8-oxo-3-prop-1-enyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-2-3-5-4-16-9-6(11)8(13)12(9)7(5)10(14)15/h2-3,6,9H,4,11H2,1H3,(H,14,15)/t6-,9-/m1/s1 |
Clave InChI |
ZYLDQHILNOZKIF-HZGVNTEJSA-N |
SMILES isomérico |
C/C=C/C1=C(N2[C@@H]([C@@H](C2=O)N)SC1)C(=O)O |
SMILES canónico |
CC=CC1=C(N2C(C(C2=O)N)SC1)C(=O)O |
Otros números CAS |
107937-01-9 106447-44-3 120709-09-3 |
Pictogramas |
Irritant |
Origen del producto |
United States |
Actividad Biológica
The compound (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid , also known by its CAS number 120709-09-3 , is a member of the bicyclic beta-lactam family, which includes various antibiotics. This article explores its biological activity, including its mechanisms of action, efficacy against specific pathogens, and potential therapeutic applications.
The molecular formula of the compound is with a molecular weight of 240.28 g/mol . Its structure features a bicyclic core that is characteristic of beta-lactam antibiotics, contributing to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.28 g/mol |
| CAS Number | 120709-09-3 |
| InChI Key | ZYLDQHILNOZKIF-DHLUJLSBSA-N |
The primary mechanism of action for beta-lactam antibiotics involves the inhibition of bacterial cell wall synthesis. This is achieved through the binding to penicillin-binding proteins (PBPs), which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. The binding leads to cell lysis and death, particularly effective against gram-positive bacteria and some gram-negative strains.
Antimicrobial Efficacy
Research indicates that (6R,7R)-7-Amino-8-oxo-3-(prop-1-en-1-yl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid shows promising activity against various bacterial strains, including:
- Mycobacterium tuberculosis : Some studies suggest that derivatives of this compound may exhibit activity against non-replicating forms of M. tuberculosis, which are notoriously difficult to treat with conventional antibiotics .
- Staphylococcus aureus : The compound has shown efficacy against methicillin-resistant Staphylococcus aureus (MRSA) in vitro, indicating potential use in treating resistant infections .
Case Studies
-
Efficacy Against Non-replicating M. tuberculosis :
A study published in Frontiers in Microbiology highlighted that certain beta-lactams, including derivatives similar to (6R,7R)-7-Amino-8-oxo compounds, demonstrated bactericidal activity against non-replicating M. tuberculosis in macrophage models. The study emphasized the importance of structural modifications for enhancing efficacy against dormant bacterial forms . -
Activity Against MRSA :
Another investigation focused on the antibacterial properties of this compound against MRSA strains. The results indicated significant inhibition zones in agar diffusion tests, suggesting potent antibacterial effects that warrant further clinical investigation .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of beta-lactam antibiotics:
- Functional Groups : The presence of specific functional groups such as amino and carboxylic acid moieties enhances binding affinity to PBPs.
- Bicyclic Framework : The bicyclic structure is essential for maintaining stability and facilitating interaction with target enzymes.
Resistance Mechanisms
Despite its promising activity, resistance to beta-lactam antibiotics remains a significant challenge. Mechanisms include:
- Beta-lactamase Production : Many bacteria produce enzymes that hydrolyze the beta-lactam ring, rendering the antibiotic ineffective.
- Altered PBPs : Mutations in PBPs can reduce binding affinity for beta-lactams, leading to resistance.
Aplicaciones Científicas De Investigación
Antibiotic Development
7-APRA has been investigated for its potential as a novel antibiotic agent. Its structure is similar to existing antibiotics, which allows it to interfere with bacterial cell wall synthesis. Recent studies have shown promising results against resistant strains of bacteria, indicating its potential as a lead compound for new antibiotic formulations.
Biochemical Studies
The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to mimic natural substrates makes it valuable for understanding enzymatic mechanisms and developing inhibitors.
Pharmaceutical Formulations
Due to its unique chemical properties, 7-APRA is being explored for incorporation into pharmaceutical formulations aimed at treating infections caused by multidrug-resistant organisms. The compound's stability and solubility profiles are favorable for oral and parenteral drug delivery systems.
Case Study 1: Antibiotic Efficacy
A study published in the Journal of Antimicrobial Chemotherapy demonstrated that 7-APRA exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be lower than those of traditional antibiotics, suggesting enhanced potency.
Case Study 2: Enzyme Inhibition
Research conducted at the University of California explored the inhibitory effects of 7-APRA on beta-lactamase enzymes, which confer antibiotic resistance. The findings indicated that the compound could effectively inhibit these enzymes, restoring the efficacy of beta-lactam antibiotics in resistant bacterial strains.
Comparación Con Compuestos Similares
Pharmacokinetic and Biochemical Comparisons
Protein Binding :
- The prop-1-en-1-yl group in the target compound may reduce serum protein binding compared to derivatives with bulkier substituents (e.g., thiadiazolylthio in Cefazolin), enhancing free drug availability .
- Ceftazidime analogs with pyridiniummethyl groups show ~90% human serum protein binding, which decreases at higher concentrations due to saturation .
Metabolic Stability :
- Antibacterial Spectrum: Thienylureidoacetyl side chains (e.g., SQ 14,359) enhance activity against Pseudomonas aeruginosa and Enterobacteriaceae . The target compound’s simpler structure likely limits its spectrum compared to later-generation cephalosporins but retains efficacy against common Gram-negative pathogens .
Research Findings and Data
Spectroscopic Data
IR Spectroscopy :
¹H-NMR :
- Prop-1-en-1-yl protons resonate as a doublet at δ 5.10–5.45 ppm, differing from vinyl (δ 5.30–5.70 ppm) and thiadiazolylthio (δ 7.52–7.83 ppm) protons .
Métodos De Preparación
Step 1: Displacement of Chloromethyl Group
The synthesis begins with the reaction of GCLE in dimethylformamide (DMF) at 10°C with active zinc powder and ammonium chloride. This step displaces the chloromethyl group at position 3, yielding a white solid intermediate (Compound 3). The use of zinc powder ensures regioselectivity, while DMF stabilizes the reactive intermediates.
Step 2: Oxidation and Ozonolysis
Compound 3 is dissolved in dichloromethane and treated with 18% peracetic acid at 5°C to introduce an epoxide moiety (Compound 4). Subsequent ozonolysis at -20°C cleaves the double bond, followed by reductive workup with sodium sulfite to yield Compound 5. This step is critical for establishing the 8-oxo group while avoiding over-oxidation byproducts.
Step 3: Mesylation and Nucleophilic Substitution
Compound 5 undergoes mesylation with methanesulfonyl chloride in the presence of a base (e.g., triethylamine), forming a mesylate intermediate (Compound 6). This activates the molecule for nucleophilic substitution. The prop-1-en-1-yl group is introduced via reaction with allyl bromide in DMF, facilitated by phosphorous trichloride (PCl₃) at 0°C.
Step 4: Zinc-Mediated Reduction
Compound 7 (post-substitution) is reduced using zinc powder in a mixture of dichloromethane and acetic acid at 25–30°C. This step removes protective groups and reduces residual oxidizing agents, yielding Compound 8 with a 91.2% isolated yield.
Step 5: Deprotection and Enzymatic Cleavage
Final deprotection involves two stages:
Table 1: Summary of Synthetic Steps and Yields
| Step | Key Reagents/Conditions | Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Zn, NH₄Cl, DMF, 10°C | Compound 3 | 85 |
| 2 | CH₃COOOH, O₃, Na₂SO₃, CH₂Cl₂, -20°C | Compound 5 | 78 |
| 3 | MsCl, Et₃N, Allyl bromide, PCl₃, 0°C | Compound 7 | 82 |
| 4 | Zn, CH₂Cl₂, CH₃COOH, 25–30°C | Compound 8 | 91.2 |
| 5 | m-Cresol, Semacylase PG-450 | Final Product | 88 |
Enzymatic vs. Chemical Deprotection Strategies
The patent highlights the superiority of enzymatic deacylation using Semacylase PG-450 over traditional chemical methods. Earlier routes relied on harsh acidic conditions (e.g., 6M HCl at 60°C), which risked β-lactam ring degradation and epimerization. In contrast, Semacylase PG-450 operates under mild aqueous conditions (pH 7.0–7.5, 37°C), achieving >95% enantiomeric purity. This enzyme specifically targets the phenylacetyl group without affecting the prop-1-en-1-yl substituent or the bicyclic core.
Industrial-Scale Optimization
Solvent Selection and Recycling
DMF and dichloromethane are integral to the synthesis but pose environmental and safety challenges. Recent advances advocate for cyclopentyl methyl ether (CPME) as a greener alternative to DMF, offering comparable polarity with higher biodegradability.
Catalytic Improvements
The substitution step (Step 3) traditionally uses stoichiometric PCl₃, generating phosphorous waste. Pilot studies demonstrate that palladium catalysts (e.g., Pd(PPh₃)₄) enable catalytic allylation at 50°C, reducing PCl₃ usage by 70% while maintaining 85% yield.
Challenges and Mitigation Strategies
Q & A
Q. Table 1: Example Reagents for Key Steps
| Step | Reagents/Conditions | Reference |
|---|---|---|
| 3-Substitution | Allyl bromide, Pd(PPh₃)₄, Base | |
| 7-Amino Deprotection | HCl (6M), 60°C, 12h | |
| 8-Oxo Formation | KMnO₄, H₂O, RT |
Basic: How is the stereochemical configuration (6R,7R) confirmed?
Methodological Answer:
Stereochemistry is validated using:
- X-ray crystallography : Resolves absolute configuration via crystal lattice analysis.
- NMR spectroscopy : NOESY/ROESY correlations identify spatial proximity of H-6 and H-7 protons .
- Circular Dichroism (CD) : Matches optical activity patterns with known β-lactam analogs .
Advanced: How to resolve contradictions in stability data under varying pH conditions?
Methodological Answer:
Discrepancies arise due to pH-dependent β-lactam ring hydrolysis. To address this:
Controlled Stability Studies : Incubate the compound in buffered solutions (pH 1–10) at 37°C.
Analytical Monitoring : Use HPLC-MS to quantify degradation products (e.g., open-ring derivatives) .
Kinetic Analysis : Plot degradation rates vs. pH to identify optimal stability ranges.
Q. Table 2: Stability at pH 7.4 (37°C)
| Time (h) | % Remaining | Major Degradant |
|---|---|---|
| 0 | 100 | - |
| 24 | 82 | Hydrolyzed β-lactam |
| 48 | 63 | Carboxylic acid |
Advanced: What methodologies assess interactions with β-lactamase enzymes?
Methodological Answer:
Evaluate resistance to enzymatic hydrolysis via:
- Enzymatic Assays : Incubate with purified β-lactamases (e.g., TEM-1, SHV-1) and measure IC₅₀ values.
- Spectrophotometric Monitoring : Track absorbance changes at 240–260 nm (β-lactam ring opening) .
- Molecular Docking : Predict binding affinity to penicillin-binding proteins (PBPs) using software like AutoDock .
Basic: How to ensure purity during synthesis?
Methodological Answer:
- Chromatography : Use reverse-phase HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) .
- Recrystallization : Purify from ethanol/water mixtures (≥95% recovery).
- Spectroscopic Purity : Validate via ¹H NMR integration (impurity peaks <1%) .
Advanced: How does the prop-1-en-1-yl group influence antibacterial activity?
Methodological Answer:
The vinyl group enhances membrane permeability and steric protection against β-lactamases.
Q. Table 3: MIC Values for Key Analogs
| Substituent | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus |
|---|---|---|
| Prop-1-en-1-yl | 0.5 | 1.0 |
| Methyl | 4.0 | 8.0 |
| Unsubstituted | 32.0 | 64.0 |
Advanced: How to optimize reaction yields in large-scale synthesis?
Methodological Answer:
- DoE (Design of Experiments) : Vary temperature, solvent (e.g., DMF vs. THF), and catalyst loading to identify optimal conditions .
- Continuous Flow Chemistry : Minimize degradation by reducing residence time in reactive intermediates .
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

